molecular formula C14H10BrN3O B11056087 3-(3-bromobenzyl)-1,2,3-benzotriazin-4(3H)-one

3-(3-bromobenzyl)-1,2,3-benzotriazin-4(3H)-one

Cat. No.: B11056087
M. Wt: 316.15 g/mol
InChI Key: LAQSTBODXVGSQC-UHFFFAOYSA-N
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Description

3-(3-Bromobenzyl)-1,2,3-benzotriazin-4(3H)-one is a chemical compound that belongs to the class of benzotriazinones It is characterized by the presence of a bromobenzyl group attached to a benzotriazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-bromobenzyl)-1,2,3-benzotriazin-4(3H)-one typically involves the reaction of 3-bromobenzyl bromide with 1,2,3-benzotriazin-4-one under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the bromine atom is replaced by the benzotriazinone moiety.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromobenzyl)-1,2,3-benzotriazin-4(3H)-one can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromobenzyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine derivative, while oxidation might produce a corresponding ketone or aldehyde.

Scientific Research Applications

3-(3-Bromobenzyl)-1,2,3-benzotriazin-4(3H)-one has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anticancer and antimicrobial activities.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(3-bromobenzyl)-1,2,3-benzotriazin-4(3H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromobenzyl group can enhance the compound’s binding affinity to its target, while the benzotriazinone core may contribute to its overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    3-Bromobenzyl Alcohol: This compound has a similar bromobenzyl group but lacks the benzotriazinone core.

    3-Bromobenzyl Bromide: It is a precursor in the synthesis of 3-(3-bromobenzyl)-1,2,3-benzotriazin-4(3H)-one and shares the bromobenzyl moiety.

    1,2,3-Benzotriazin-4-one: This compound shares the benzotriazinone core but lacks the bromobenzyl group.

Uniqueness

This compound is unique due to the combination of the bromobenzyl group and the benzotriazinone core. This combination imparts specific chemical properties, such as enhanced reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H10BrN3O

Molecular Weight

316.15 g/mol

IUPAC Name

3-[(3-bromophenyl)methyl]-1,2,3-benzotriazin-4-one

InChI

InChI=1S/C14H10BrN3O/c15-11-5-3-4-10(8-11)9-18-14(19)12-6-1-2-7-13(12)16-17-18/h1-8H,9H2

InChI Key

LAQSTBODXVGSQC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CC3=CC(=CC=C3)Br

Origin of Product

United States

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